REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH3:10])[C:5]([C:11]([OH:19])=[C:12]([C:17]#[N:18])[C:13]([NH:15][CH3:16])=[O:14])=[CH:4][CH:3]=1>C(O)CCC>[NH2:18][C:17]1[N:8]([CH2:9][CH3:10])[C:6]2[C:5]([C:11](=[O:19])[C:12]=1[C:13]([NH:15][CH3:16])=[O:14])=[CH:4][CH:3]=[C:2]([Cl:1])[N:7]=2
|
Name
|
crude product
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)NCC)C(=C(C(=O)NC)C#N)O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
CUSTOM
|
Details
|
is triturated in methanol
|
Type
|
FILTRATION
|
Details
|
The solid is then filtered off
|
Type
|
CUSTOM
|
Details
|
oven-dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N(C2=NC(=CC=C2C(C1C(=O)NC)=O)Cl)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.9 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |